
An In-depth Scientific Review of Ombrabulin
(AVE8062)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ombrabulin

Cat. No.: B1677283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ombrabulin, also known as AVE8062, is a synthetic combretastatin A-4 derivative developed

as a vascular-disrupting agent (VDA) for the treatment of cancer.[1] As a microtubule-

destabilizing agent, ombrabulin selectively targets the rapidly proliferating and immature

endothelial cells of the tumor vasculature.[2] This leads to a cascade of events culminating in

the disruption of tumor blood flow and subsequent necrosis of the tumor core.[3] While

preclinical studies demonstrated significant antitumor activity, both as a monotherapy and in

combination with standard anticancer treatments, ombrabulin's development was ultimately

halted after disappointing results in Phase III clinical trials.[1][4] This technical guide provides a

comprehensive review of the scientific literature on ombrabulin, detailing its mechanism of

action, summarizing key preclinical and clinical data, and outlining experimental protocols.

Mechanism of Action
Ombrabulin functions as a vascular-disrupting agent by targeting the tubulin cytoskeleton of

endothelial cells.[5] It binds to the colchicine-binding site on the β-subunit of tubulin, which

inhibits tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to the

disorganization of the cytoskeleton in endothelial cells.[2] Consequently, the endothelial cells

undergo a change in shape, leading to their detachment from the vessel walls.[2] This process

increases vascular permeability and ultimately results in the collapse of the tumor's blood
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vessels.[2][3] The acute shutdown of blood flow deprives the tumor of oxygen and nutrients,

leading to extensive necrosis, particularly in the core of the tumor.[3][6]

Ombrabulin (AVE8062)

Binds to Colchicine Site
on β-Tubulin

Microtubule Depolymerization

Endothelial Cell
Cytoskeleton Disorganization

Cell Shape Change &
Detachment

Increased Vascular
Permeability

Tumor Blood Vessel
Collapse

Tumor Core
Necrosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4007230/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/ombrabulin
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/ombrabulin
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931931/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Mechanism of action of Ombrabulin.

Preclinical Data
Numerous preclinical studies have demonstrated the antitumor effects of ombrabulin in

various cancer models. These studies have provided a strong rationale for its clinical

development, particularly in combination with other anticancer therapies.[4][7]

In Vitro Cytotoxicity
Ombrabulin has shown potent cytotoxic effects against a range of human cancer cell lines and

endothelial cells. The half-maximal inhibitory concentration (IC50) values highlight its activity at

nanomolar concentrations.

Cell Line Cancer Type IC50 (nM) Assay Reference

DU-145 Prostate Cancer 16.4 SRB Assay [5]

HeLa Cervical Cancer 0.72 MTT Assay [5]

HeyA8 Ovarian Cancer 7-20 MTT Assay [5]

SKOV3ip1 Ovarian Cancer 7-20 MTT Assay [5]

HeyA8-MDR

Ovarian Cancer

(Multi-Drug

Resistant)

7-20 MTT Assay [5]

MMEC

Mouse

Mesenteric

Endothelial Cells

10 MTT Assay [5]

In Vivo Efficacy
In vivo studies using xenograft models have shown that ombrabulin can significantly inhibit

tumor growth.
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Cancer Model Animal Model
Ombrabulin
Dose

Effect Reference

HeyA8 Ovarian

Cancer
Nude Mice

30 mg/kg (i.p.,

twice weekly)

65% reduction in

tumor weight
[5]

HEP2 HNSCC Nude Mice Not specified
Attenuated tumor

growth
[4][7]

FaDu HNSCC Nude Mice Not specified
Attenuated tumor

growth
[4][7]

Combination Therapies
Preclinical data strongly suggest that ombrabulin's efficacy is enhanced when combined with

other cancer treatments like chemotherapy and radiation.[2][4][7]

With Docetaxel: Combination with docetaxel showed additive and sometimes synergistic

activity in various tumor cell lines.[2] The cytotoxicity of docetaxel was increased by 2- to 4-

fold when combined with ombrabulin.[5]

With Radiation and Cisplatin/Cetuximab: In head and neck squamous cell carcinoma

(HNSCC) models (HEP2 and FaDu), combining ombrabulin with radiation and either

cisplatin or cetuximab resulted in a more pronounced tumor growth delay and even complete

tumor regression in some cases, compared to single or double-agent therapies.[4][7]

Clinical Trials
Ombrabulin has been evaluated in several Phase I and II clinical trials, both as a single agent

and in combination with chemotherapy. While early trials showed a manageable safety profile

and some signs of efficacy, later-phase trials did not meet their primary endpoints, leading to

the discontinuation of its development.[1]

Phase I Monotherapy Studies
Phase I studies were conducted to determine the recommended Phase II dose (RP2D), safety,

and pharmacokinetic profile of single-agent ombrabulin.
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Study
Patient
Population

Dose
Escalation

RP2D

Key
Findings &
Dose-
Limiting
Toxicities
(DLTs)

Reference

Sessa et al.,

2013

Advanced

Solid Tumors

(n=105)

6 to 60 mg/m²

(30-min IV,

every 3

weeks)

50 mg/m²

DLTs: Grade

3 abdominal

pain (at 50

mg/m²),

Grade 3

tumor

pain/hyperten

sion (at 60

mg/m²).

Common

toxicities:

headache,

asthenia,

abdominal

pain. One

partial

response in

rectal cancer.

[8][9]

Japanese

Phase I

Advanced

Solid Tumors

(n=15)

15.5 to 50

mg/m² (30-

min IV, every

3 weeks)

50 mg/m²

Tolerable up

to 50 mg/m².

Most

common

adverse

events at 50

mg/m² were

diarrhea,

nausea, and

hypertension.

[6]
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Phase I Combination Therapy Studies
These studies aimed to find the optimal dose of ombrabulin when combined with standard

chemotherapy regimens.
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Combinatio
n Agents

Patient
Population

Ombrabulin
Dose

RP2D
Key
Findings &
DLTs

Reference

Docetaxel

Advanced

Solid Tumors

(n=58)

11.5 to 42

mg/m² with

docetaxel 75

mg/m²; 30 to

35 mg/m²

with

docetaxel

100 mg/m²

35 mg/m²

with

docetaxel 75

mg/m²; 30

mg/m² with

docetaxel

100 mg/m²

DLTs: Grade

3 fatigue,

neutropenic

infection,

headache,

febrile

neutropenia,

thrombosis.

10 partial

responses

observed.

[2][10][11]

Cisplatin/Doc

etaxel &

Carboplatin/P

aclitaxel

Advanced

Solid Tumors

(n=69)

15.5 to 35

mg/m²

35 mg/m²

with cisplatin

75

mg/m²/doceta

xel 75 mg/m²;

35 mg/m²

with

paclitaxel 200

mg/m²/carbop

latin AUC6

DLTs: Febrile

neutropenia,

pulmonary

embolism,

ALT

elevation,

peripheral

ischemia. 1

complete and

15 partial

responses.

[12]

Paclitaxel/Car

boplatin

(Japanese

patients)

Advanced

Solid Tumors

(n=18)

25 to 35

mg/m²
35 mg/m²

DLT: Grade 3

E. coli urinary

tract

infection. 1

complete and

6 partial

responses.

[13][14]

Experimental Protocols
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In Vitro Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of ombrabulin on endothelial and tumor cells.

Methodology:

Cells (e.g., MMEC, HeyA8, SKOV3ip1) are seeded in 96-well plates and allowed to

adhere overnight.

Cells are treated with varying concentrations of ombrabulin for a specified duration (e.g.,

48 hours).

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution is added to each well.

The plates are incubated to allow for the formation of formazan crystals by viable cells.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance is measured using a microplate reader at a specific wavelength.

The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated

from dose-response curves.[5]

In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of ombrabulin in a living organism.

Methodology:

Cell Implantation: A specific number of human tumor cells (e.g., 1x10^6 HeyA8 ovarian

cancer cells) are subcutaneously or intraperitoneally injected into immunocompromised

mice (e.g., nude mice).[5]

Tumor Growth: Tumors are allowed to grow to a palpable or predetermined size.

Treatment: Mice are randomized into treatment groups (e.g., vehicle control, ombrabulin
at various doses). Ombrabulin is administered via a specified route (e.g., intraperitoneal
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injection) and schedule (e.g., twice weekly for 3 weeks).[5]

Monitoring: Tumor volume and mouse body weight are measured regularly. Tumor volume

can be calculated using the formula: (length x width²) / 2.

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and

weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor

weights of treated groups to the control group.[5]
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Figure 2: Workflow for a typical in vivo xenograft experiment.

Pharmacokinetics
Pharmacokinetic studies revealed that ombrabulin is a prodrug that is rapidly converted to its

active metabolite, RPR258063.

Ombrabulin Half-life: Approximately 17 minutes.[8][9]

RPR258063 Half-life: Approximately 8.7 hours.[8][9]

Exposure: Both ombrabulin and its active metabolite showed dose-proportional exposure.

[8][9]

Drug Interactions: No clinically relevant pharmacokinetic interactions were observed when

ombrabulin was combined with taxane/platinum doublets, although slight alterations in

docetaxel and carboplatin pharmacokinetics were noted.[12]
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Conclusion
Ombrabulin (AVE8062) is a potent vascular-disrupting agent with a well-defined mechanism of

action targeting the tumor vasculature. Preclinical studies robustly demonstrated its antitumor

activity, especially in combination with chemotherapy and radiation. However, despite a

manageable safety profile and some promising responses in early-phase clinical trials,

ombrabulin failed to show a significant benefit in later-stage studies, leading to the cessation

of its development. The extensive research conducted on ombrabulin has nonetheless

provided valuable insights into the biology of the tumor microenvironment and the potential and

challenges of vascular-disrupting agents in cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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